N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C19H23BBrNO2 and its molecular weight is 388.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Crystallographic Studies
- N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has been synthesized and structurally characterized through spectroscopy and X-ray diffraction. The molecular structure was optimized using Density Functional Theory (DFT) calculations and showed consistency with the crystal structure determined by X-ray single crystal diffraction (Qing-mei Wu et al., 2021).
- A similar study also confirmed the structure of a closely related compound through spectroscopic methods and X-ray diffraction, with DFT calculations providing insight into the molecular electrostatic potential and frontier molecular orbitals (Z. Yang et al., 2021).
Fluorescence Probes and Hydrogen Peroxide Detection
- Boronate ester fluorescence probes, including compounds similar to this compound, have been synthesized for detecting hydrogen peroxide (H2O2). These compounds exhibited varied fluorescence responses towards H2O2, demonstrating the potential of such compounds in sensing applications (Emma V Lampard et al., 2018).
Polyurethane Cationomers and Fluorescent Properties
- Compounds with structures related to this compound have been synthesized for use in polymeric films with fluorescent properties. These compounds were shown to exhibit unique photochromic mechanisms (E. Buruianǎ et al., 2005).
Electrochromic Cells and Polymer Chemistry
- New electrochromic polymers containing units similar to the compound have been developed for applications in electrochromic cells. These polymers, synthesized via the Suzuki−Miyaura cross-coupling reaction, showed potential for use in new types of electrochromic devices (S. Beaupré et al., 2006).
Advanced Nanoparticle and Polymer Applications
- Research on heterodifunctional polyfluorenes, which utilize bromo and boronate functional groups akin to those in the compound of interest, has demonstrated the creation of nanoparticles with high fluorescence emission. These findings highlight the utility of such compounds in the development of advanced materials with unique optical properties (Christoph S. Fischer et al., 2013).
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BBrNO2/c1-18(2)19(3,4)24-20(23-18)15-8-10-17(11-9-15)22-13-14-6-5-7-16(21)12-14/h5-12,22H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIRXMMVMXNVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCC3=CC(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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